molecular formula C14H19NO B11751370 11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol

11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol

Cat. No.: B11751370
M. Wt: 217.31 g/mol
InChI Key: OJOJONSLWNYEQZ-UHFFFAOYSA-N
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Description

11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Its structure includes a pyrido ring fused with an isoquinoline ring, making it a significant molecule for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzylamine, the compound can be synthesized through a series of reactions including alkylation, cyclization, and reduction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and formation of the desired isoquinoline structure .

Chemical Reactions Analysis

Types of Reactions

11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol involves its interaction with specific molecular targets. It is known to inhibit the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of neurotransmitter release. By inhibiting VMAT2, this compound can modulate neurotransmitter levels in the brain, making it a potential candidate for treating hyperkinetic movement disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol is unique due to its specific structural features and its potential for higher selectivity and potency in inhibiting VMAT2 compared to other similar compounds. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

11b-methyl-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol

InChI

InChI=1S/C14H19NO/c1-14-10-12(16)7-9-15(14)8-6-11-4-2-3-5-13(11)14/h2-5,12,16H,6-10H2,1H3

InChI Key

OJOJONSLWNYEQZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(CCN1CCC3=CC=CC=C23)O

Origin of Product

United States

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